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Compound of Interest

Compound Name: MIM1

Cat. No.: B15583709

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the discovery and initial characterization
of the Mitochondrial Import protein 1 (MIM1), a key player in the biogenesis of the mitochondrial
outer membrane.

Introduction

MIM1 is an integral protein of the mitochondrial outer membrane essential for the assembly of
the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[1][2] Specifically, it
plays a crucial role in the biogenesis of Tom40, the central channel-forming component of the
TOM complex.[1][2][3] Subsequent research has further elucidated its function, identifying it as
a central component in the import machinery for multispanning a-helical outer membrane
proteins, where it cooperates with the receptor Tom70.[4][5][6] MIM1 is conserved among fungi
and is crucial for maintaining mitochondrial morphology and function.[1]

Discovery and Initial Identification

MIM1, also known as YOL026C in Saccharomyces cerevisiae, was identified through
proteomic analysis of the mitochondrial outer membrane of Neurospora crassa and
subsequently characterized in yeast.[3] Initial studies revealed that depletion of MIM1 leads to
a significant growth defect and the accumulation of mitochondrial precursor proteins.[1][3] It
was established that MIM1 is not a core component of the TOM or the TOB/SAM (Sorting and
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Assembly Machinery) complexes but appears to be part of another, yet to be fully
characterized, complex.[1][2]

Molecular and Cellular Characterization

3.1. Subcellular Localization and Topology

MIM1 is an integral protein of the mitochondrial outer membrane.[1] Biochemical fractionation
and protease protection assays confirmed its localization to the mitochondria.[1][3] Alkaline
extraction experiments demonstrated that MIM1 is firmly embedded within the membrane.[1]
The protein has a single transmembrane a-helical segment.[4]

3.2. Role in TOM Complex Assembly

The primary function initially attributed to MIM1 is its essential role in the assembly of the TOM
complex.[1][3] Depletion of MIM1 abrogates the formation of the mature TOM complex, leading
to the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][3]
MIM1's function is required after the initial insertion of the Tom40 precursor into the outer
membrane by the TOB/SAM complex.[1][2] It is hypothesized to be involved in a step following
the release of Tom40 from the TOB complex or in its subsequent oligomerization.[1][3]

3.3. Role in the Import of Multispanning Outer Membrane Proteins

Further research expanded the role of MIM1 to the import of multispanning a-helical outer
membrane proteins, such as Ugol.[4][6] The MIM complex, of which MIM1 is a central
component, cooperates with the Tom70 receptor to facilitate the insertion and assembly of
these proteins into the outer membrane.[4][5][6]

Quantitative Data Summary

While the initial characterization of MIM1 primarily relied on qualitative and semi-quantitative
methods, the following table summarizes the key observations in a structured format.
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Experimental Protocols

5.1. Yeast Strains and Growth Conditions

o MIM1 Depletion Strain: A yeast strain was constructed where the endogenous MIM1
promoter was replaced with a galactose-inducible GAL10 promoter.[1][3]

o Growth Media: For MIM1 depletion, cells were initially grown in a lactate medium containing
0.1% galactose and then shifted to a lactate medium with 0.1% glucose to repress MIM1
expression.[1][3]

5.2. Isolation of Mitochondria

Mitochondria were isolated from yeast cells by differential centrifugation following enzymatic
digestion of the cell wall with zymolyase, as previously described.[1]

5.3. In Vitro Protein Import Assay

Radiolabeled precursor proteins (e.g., Tom40) were synthesized in vitro using a rabbit
reticulocyte lysate system in the presence of [3>S]methionine.

 |solated mitochondria were incubated with the radiolabeled precursor proteins at 25°C for
various time points.[1]

e Import was stopped by placing the samples on ice.
o Non-imported precursor proteins were removed by treatment with proteinase K.

e Mitochondria were re-isolated, washed, and subjected to analysis by SDS-PAGE or Blue
Native Gel Electrophoresis (BNGE) followed by autoradiography.[1]

5.4. Blue Native Gel Electrophoresis (BNGE)
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« |solated mitochondria were solubilized in a buffer containing a non-ionic detergent such as
digitonin (e.g., 1%).

e The solubilized protein complexes were separated on a native polyacrylamide gel containing
Coomassie Brilliant Blue G-250.

» Proteins were then transferred to a PVDF membrane and analyzed by immunoblotting with
specific antibodies or, for in vitro import assays, by autoradiography.[1]

5.5. Co-immunoprecipitation

o Mitochondria expressing a tagged version of a protein of interest (e.g., His-tagged Tom40)
were lysed with a non-ionic detergent.

e The lysate was incubated with affinity beads (e.g., Ni-NTA for His-tags) to capture the tagged
protein and its interaction partners.

» After washing the beads to remove non-specific binders, the bound proteins were eluted.
e The eluate was analyzed by SDS-PAGE and immunoblotting to detect co-purified proteins.[6]

Visualizations

6.1. Signaling and Assembly Pathways
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Caption: The role of MIM1 in the biogenesis pathway of the Tom40 subunit of the TOM
complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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